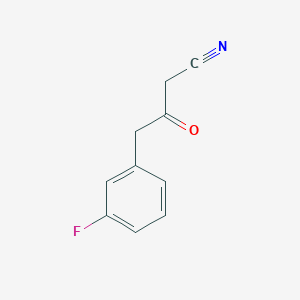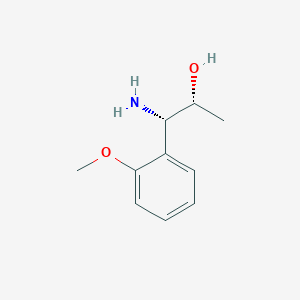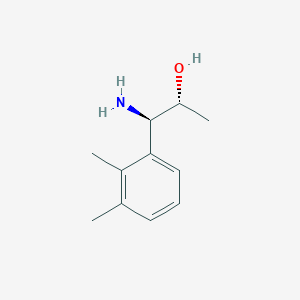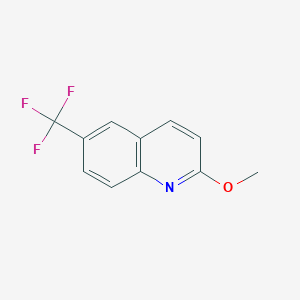
2-Methoxy-6-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 6-methoxyquinoline using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst (CuI) under reflux conditions .
Industrial Production Methods: Industrial production of 2-Methoxy-6-(trifluoromethyl)quinoline may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Methoxy-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
科学的研究の応用
2-Methoxy-6-(trifluoromethyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its potential as an antimalarial, antibacterial, and antiviral agent.
Industry: Used in the development of advanced materials, such as liquid crystals and dyes
作用機序
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting their normal function. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
- 2-Trifluoromethylquinoline
- 6-Methoxyquinoline
- 2-Methoxyquinoline
Comparison: 2-Methoxy-6-(trifluoromethyl)quinoline is unique due to the presence of both the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 2-Trifluoromethylquinoline, the methoxy group in this compound enhances its solubility and reactivity. Compared to 6-Methoxyquinoline, the trifluoromethyl group increases its lipophilicity and metabolic stability .
特性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
2-methoxy-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-10-5-2-7-6-8(11(12,13)14)3-4-9(7)15-10/h2-6H,1H3 |
InChIキー |
QMOMBHUKBBTDLS-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


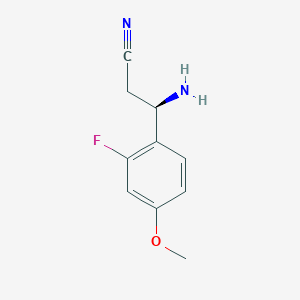
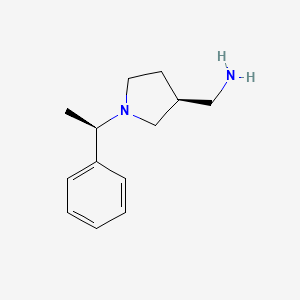
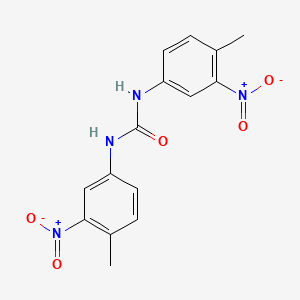
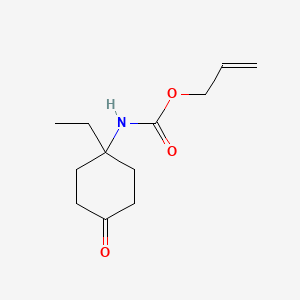


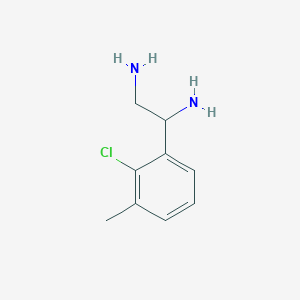
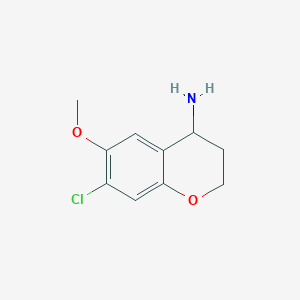
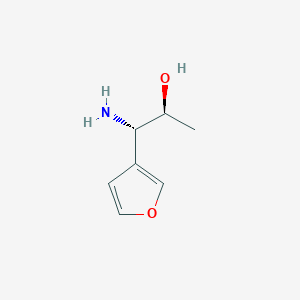
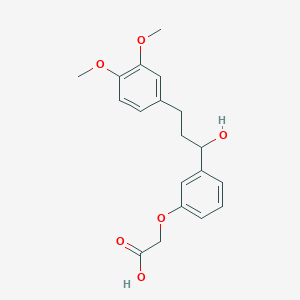
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
